

# Cyclopropane-1,1-dicarboxylic Acid: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyclopropane-1,1-dicarboxylic acid*

Cat. No.: *B044195*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cyclopropane-1,1-dicarboxylic acid**, a valuable building block in organic synthesis and pharmaceutical development.<sup>[1][2][3]</sup> This document covers its historical synthesis, modern preparative methods, and key physicochemical properties, presenting the information in a format tailored for scientific professionals.

## Physicochemical Properties

**Cyclopropane-1,1-dicarboxylic acid**, with a molecular weight of 130.10 g/mol, is a white crystalline solid.<sup>[1][4]</sup> It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.<sup>[1][2][3]</sup>

Table 1: Quantitative Data for **Cyclopropane-1,1-dicarboxylic Acid**

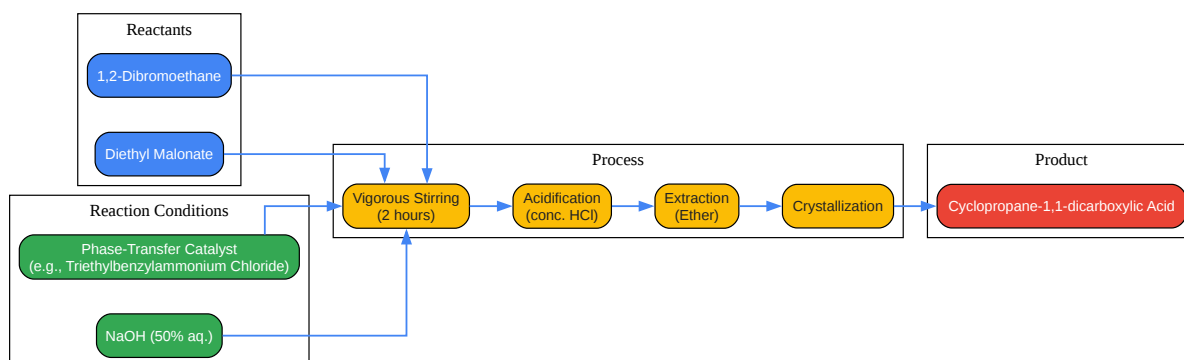
Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>4</sub>	[1][4]
Molecular Weight	130.10 g/mol	[1][4]
Melting Point	134-136 °C	[4]
134-138 °C	[1]	
137 °C	[5]	
137-140 °C	[6]	
CAS Number	598-10-7	[1][4]
Assay	≥97%	[4]

## Synthesis of Cyclopropane-1,1-dicarboxylic Acid

The synthesis of **cyclopropane-1,1-dicarboxylic acid** has evolved since its initial discovery. The classical approach, developed by W. H. Perkin, involves the intramolecular condensation of a malonic ester with a dihaloalkane.[7] Modern procedures have improved upon this method, offering higher yields and simpler purification.

The foundational synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base, such as sodium ethoxide, to form diethyl cyclopropane-1,1-dicarboxylate. Subsequent hydrolysis of the diester yields the target diacid. This process, however, was known for its relatively low yields of 27-29%.[7]

A significant improvement in the synthesis is the use of phase-transfer catalysis, which allows for a one-pot conversion of diethyl malonate to **cyclopropane-1,1-dicarboxylic acid** with yields reported to be in the range of 66-73%.[6] This method avoids the difficult separation of the product from unreacted starting material.[6]



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Figure 1: Synthesis workflow using phase-transfer catalysis.

## Experimental Protocols

The following is a detailed experimental protocol adapted from the peer-reviewed procedure published in Organic Syntheses.[6]

Materials:

- Diethyl malonate (0.5 mol, 80.0 g)
- 1,2-Dibromoethane (0.75 mol, 141.0 g)
- Sodium hydroxide (50% aqueous solution, 1 L)
- Triethylbenzylammonium chloride (0.5 mol, 114.0 g)
- Concentrated hydrochloric acid (~1 L)

- Ether
- Sodium chloride
- Magnesium sulfate (anhydrous)
- Activated carbon
- Benzene

Procedure:

- To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.
- At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.
- To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
- Continue to stir the reaction mixture vigorously for 2 hours.
- Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.
- Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
- Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether.
- Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.
- Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.
- Remove the solvent by rotary evaporation to yield a semisolid residue.

- Triturate the residue with 100 mL of benzene and filter the mixture to obtain white crystals of **cyclopropane-1,1-dicarboxylic acid**.
- The reported yield is between 43.1–47.9 g (66–73%).<sup>[6]</sup>

## Applications in Synthesis

**Cyclopropane-1,1-dicarboxylic acid** and its ester derivatives are versatile intermediates. They are used in the preparation of more complex molecules, including other cyclopropane derivatives and heterocyclic compounds containing thiadiazole and 1,2,4-triazole moieties.<sup>[1]</sup> The strained cyclopropane ring can be opened under specific conditions, providing a route to various acyclic and cyclic compounds.

## Conclusion

The discovery and optimization of the synthesis of **cyclopropane-1,1-dicarboxylic acid** have provided chemists with a valuable and versatile building block. The modern phase-transfer catalysis method offers a robust and efficient route to this compound, enabling its use in a wide range of applications, from academic research to the industrial production of pharmaceuticals.

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Address: 3281 E Guasti Rd  
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